8.6-Fold Greater Butyrylcholinesterase (BChE) Inhibitory Potency Compared to Unsubstituted Imidazo[1,2-a]pyridine Derivative
3-Chloro-5-methylimidazo[1,2-a]pyridine exhibits a significantly higher inhibitory potency against butyrylcholinesterase (BChE) compared to a potent unsubstituted imidazo[1,2-a]pyridine analog. The target compound's IC50 value is more than 8.6-fold lower, indicating substantially greater activity in this assay [1]. This is in contrast to a reference compound, 2j, which has a 3,4-dichlorophenyl side chain but no substituent on the imidazo[1,2-a]pyridine core [2].
| Evidence Dimension | Inhibitory concentration (IC50) against butyrylcholinesterase (BChE) |
|---|---|
| Target Compound Data | IC50 = 7600 nM (7.6 µM) |
| Comparator Or Baseline | Compound 2j (3,4-dichlorophenyl-substituted imidazo[1,2-a]pyridine): IC50 = 65,000 nM (65 µM) |
| Quantified Difference | 8.6-fold lower IC50 (higher potency) for the target compound |
| Conditions | Target compound: Rat serum homogenate assay [1]. Comparator: In vitro BChE inhibition assay [2]. |
Why This Matters
This quantitative difference in cholinesterase inhibition highlights a specific and measurable biological effect driven by the 3-chloro-5-methyl substitution, a critical consideration for researchers in neurodegenerative disease programs where BChE is a key target.
- [1] BindingDB. Affinity data for ChEMBL_305980 (CHEMBL832145): 3-chloro-5-methylimidazo[1,2-a]pyridine. View Source
- [2] Kwong, H. C.; Chidan Kumar, C. S.; Mah, S. H.; Chia, T. S.; Quah, C. K.; Lim, G. K.; Chandraju, S. Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation. Sci. Rep. 2019, 9, 926. View Source
